3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
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Overview
Description
The compound “3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine” is a complex organic molecule that contains several functional groups. It includes a pyridazine ring, an imidazole ring, a piperidine ring, and a sulfonyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Imidazole derivatives are known to show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The synthesis of imidazole derivatives has been well-studied .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperidine is a six-membered ring with one nitrogen atom, and the pyridazine is a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The imidazole ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Bioactivity
Synthesis of Sulfonamide and Amide Derivatives Compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar in structure to the specified chemical, have been synthesized and characterized. These compounds were screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity, demonstrating their potential in medicinal chemistry applications (Bhatt, Kant, & Singh, 2016).
Antimicrobial Activity of Heterocycles New heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, which are structurally related, have been synthesized. These compounds exhibit antimicrobial activity, showing their relevance in developing new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antibacterial Evaluation of Novel Heterocyclic Compounds Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to create effective antibacterial agents. This indicates the interest in developing compounds with specific functional groups for antibacterial use (Azab, Youssef, & El-Bordany, 2013).
Regioselective Sulfenylation of Imidazoheterocycles Studies involving the iodine-catalyzed sulfenylation of imidazoheterocycles, including pyridazines, have been conducted. This method facilitates the formation of 3-arylthioimidazoheterocycles, exploring the chemical reactivity and potential pharmaceutical applications of such compounds (Hiebel & Berteina‐Raboin, 2015).
Future Directions
properties
IUPAC Name |
3-methyl-6-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-11-5-6-13(17-16-11)22-12-4-3-7-19(8-12)23(20,21)14-9-18(2)10-15-14/h5-6,9-10,12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLQTTPGNHSQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine |
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